1-(2-Bromophenyl)imidazolidine-2,4-dione
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Overview
Description
1-(2-Bromophenyl)imidazolidine-2,4-dione is a compound belonging to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. This compound features a bromine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)imidazolidine-2,4-dione typically involves the reaction of 2-bromobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted imidazolidine-2,4-diones .
Scientific Research Applications
1-(2-Bromophenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as anticonvulsant and antibacterial properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability . Additionally, its antibacterial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features but lacking the bromine atom.
Thiazolidine-2,4-dione: A structurally related compound with a sulfur atom in place of the nitrogen atom in the imidazolidine ring.
Hydantoin: Another related compound with a similar imidazolidine-2,4-dione core structure.
Uniqueness: 1-(2-Bromophenyl)imidazolidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
1-(2-bromophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-1-2-4-7(6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) |
InChI Key |
VERYSALMZLCSAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=CC=C2Br |
Origin of Product |
United States |
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